[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Description
The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a heterocyclic derivative featuring a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The oxazole ring is esterified at position 3 with a methyl group linked to a 4-(dimethylsulfamoyl)benzoate moiety.
The dimethylsulfamoyl group enhances solubility and bioavailability, while the 4-chlorophenyl substituent may improve lipophilicity and membrane permeability. The ester linkage provides metabolic stability compared to carboxylic acids, though it may undergo hydrolysis in vivo. Crystallographic studies of related compounds (e.g., sulfonamide derivatives) suggest that such molecules adopt planar conformations, with the oxazole and benzene rings contributing to π-stacking interactions in biological targets .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c1-22(2)28(24,25)17-9-5-14(6-10-17)19(23)26-12-16-11-18(27-21-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYRULFUOIFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate typically involves multiple steps, starting with the formation of the oxazole ring One common method involves the cyclization of a chlorophenyl-substituted nitrile with an appropriate aldehyde under acidic conditions to form the oxazole ring This intermediate is then reacted with a benzoic acid derivative to introduce the benzoate ester group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and biological activity.
Key Observations
The dimethylsulfamoyl group may confer better metabolic stability than the sulfonamide linkage in , as sulfamoyl groups are less prone to enzymatic hydrolysis.
Crystallographic and Synthetic Insights :
- The target compound’s synthesis likely employs methods similar to those in , involving coupling of oxazole intermediates with activated benzoate esters.
- Crystallographic refinement tools like SHELXL and visualization software (e.g., ORTEP-3 ) are critical for confirming stereochemistry and intermolecular interactions.
Biological Implications :
- While the target compound lacks direct activity data, its structural similarity to sulfonamide antimicrobials suggests comparable mechanisms, possibly targeting dihydropteroate synthase (DHPS) in bacterial folate synthesis.
- The isoxazole derivative highlights the importance of heterocyclic cores in modulating selectivity between bacterial and human enzymes.
Research Findings and Data Tables
Physicochemical and Crystallographic Data
Notes and Limitations
- Synthetic Challenges : The ester group in the target compound may require protection/deprotection strategies to prevent hydrolysis during synthesis.
- Activity Data Gap : Direct biological testing for the target compound is absent in the provided evidence; inferences are drawn from analogues.
Biological Activity
The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Key Functional Groups:
- Oxazole ring : Contributes to the compound's reactivity and biological activity.
- Dimethylsulfamoyl group : Known for its role in enhancing solubility and biological efficacy.
Antimicrobial Activity
Research indicates that compounds with oxazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives similar to this compound show promising activity against various bacterial strains. For instance, a series of oxazoles were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 8 |
| This compound | Unknown | Pending |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways.
Neuroprotective Effects
Recent findings suggest that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases. For example, a study on a related compound showed a reduction in neuroinflammation and protection against dopaminergic neuron loss in a mouse model of Parkinson's disease.
Case Studies
Case Study 1: Neuroprotection in Parkinson's Disease
A study involving the administration of an oxazole derivative demonstrated significant neuroprotective effects in mice subjected to MPTP-induced neurotoxicity. Behavioral assessments indicated improved motor function and reduced glial activation.
Case Study 2: Antimicrobial Screening
In a controlled study, derivatives were screened against clinical isolates of resistant bacterial strains. The compound exhibited enhanced activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
